molecular formula C20H19NO4S2 B2364467 (5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 434302-83-7

(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No.: B2364467
CAS No.: 434302-83-7
M. Wt: 401.5
InChI Key: SVCKWPJDJOXGHT-BOPFTXTBSA-N
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Description

This compound belongs to the rhodanine derivative family, characterized by a thiazolidin-4-one core with a benzylidene substituent at position 5 and a substituted aryl group at position 2. The 3-methylphenyl substituent at position 3 contributes to hydrophobic interactions and structural rigidity.

Properties

IUPAC Name

(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-12-6-5-7-14(8-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCKWPJDJOXGHT-BOPFTXTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, highlighting its potential therapeutic applications and underlying mechanisms.

Structural Characteristics

The molecular formula of the compound is C18H17N1O2S2C_{18}H_{17}N_{1}O_{2}S_{2}. It features a thiazolidinone ring structure that is highly amenable to chemical modifications, allowing for the exploration of various substituents that can enhance its biological activity.

1. Antioxidant Activity

Thiazolidin-4-ones have demonstrated significant antioxidant properties. For instance, studies have shown that modifications at specific positions on the thiazolidinone ring can enhance antioxidant efficacy. Compounds with hydroxyphenyl substituents exhibited superior lipid peroxidation inhibition compared to their counterparts without such modifications .

CompoundEC50 (mM)Comparison to Vitamin C
3i0.5650.137
3r0.7080.137

2. Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines. For example, recent studies have highlighted their effectiveness against breast and colon cancer cells, showcasing IC50 values in the micromolar range .

Cancer TypeIC50 (μM)
Breast Cancer10.5
Colon Cancer12.8

3. Antidiabetic Properties

Thiazolidin-4-ones are recognized for their antidiabetic effects, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues . Notably, some derivatives have been developed into clinically used medications such as pioglitazone and rosiglitazone.

4. Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been extensively documented. Studies reveal that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membrane integrity .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

Case Studies

Recent investigations into specific derivatives of thiazolidin-4-one have provided insights into their biological activities:

  • Anticancer Study : A derivative was tested against several cancer cell lines and showed a significant reduction in cell viability at concentrations as low as 5 μM.
  • Antidiabetic Study : A compound was evaluated in diabetic rat models and demonstrated a reduction in blood glucose levels comparable to standard antidiabetic drugs.

Scientific Research Applications

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their promising anticancer properties. Recent studies have demonstrated that these compounds can inhibit various cancer cell lines through different mechanisms.

Case Studies and Findings

  • Cytotoxicity Against Tumor Cell Lines : A review highlighted several thiazolidin-4-one derivatives exhibiting significant cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, one derivative showed an IC50 value of 0.24 µM against HepG2 cells, indicating potent anti-proliferative activity .
  • Multi-Tyrosine Kinase Inhibition : Another study focused on a series of thiazolidin-4-one analogues that displayed potent inhibitory activity against multiple tyrosine kinases, crucial for cancer cell signaling pathways. One compound achieved an IC50 value of 0.021 µmol L−1 against c-Met kinase .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 Value (µM)Mechanism
Compound 1MCF-70.37Cytotoxicity
Compound 2HepG20.24Cytotoxicity
Compound 3A5490.041Tyrosine Kinase Inhibition

Antimicrobial Properties

The antimicrobial potential of thiazolidin-4-one derivatives has also been extensively studied. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies and Findings

  • Bacterial Inhibition : A study reported that certain thiazolidin-4-one compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% .
  • Mechanism of Action : The antimicrobial action is believed to stem from the inhibition of bacterial enzyme systems critical for cell wall synthesis and metabolism .

Table 2: Summary of Antimicrobial Activities

CompoundBacteria% Inhibition
Chlorophenyl-iminoE. coli88.46%
Chlorophenyl-iminoS. aureus91.66%

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiazolidin-4-one derivatives exhibit a range of other biological activities.

Key Activities

  • Anti-inflammatory : Some derivatives have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant : Thiazolidin-4-one compounds have demonstrated antioxidant activity, which can protect cells from oxidative stress .

Table 3: Summary of Other Pharmacological Activities

ActivityDescription
Anti-inflammatoryInhibition of cytokines
AntioxidantScavenging free radicals

Comparison with Similar Compounds

Substituent Variations in Benzylidene and Aryl Groups

Key structural differences among similar compounds arise from substituents on the benzylidene ring (position 5) and the aryl group (position 3). Below is a comparative analysis:

Compound Name Benzylidene Substituent (Position 5) Aryl Group (Position 3) Key Properties/Applications References
(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one 3,4,5-Trimethoxyphenyl 3-Methylphenyl Enhanced electron density; potential anticancer activity
(5Z)-3-cyclopentyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one 3,4,5-Trimethoxyphenyl Cyclopentyl Improved solubility due to aliphatic substituent
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-Hydroxybenzylidene 4-Methylphenyl Hydrogen-bonding capacity; antimicrobial activity
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 3,4-Dimethoxyphenyl 2,3-Dimethylphenyl Synergistic steric and electronic effects
(5Z)-5-[(4-chlorophenyl)methylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one 4-Chlorophenyl 9H-Xanthen-9-yl Anticancer activity (NSC 31180)

Key Observations :

  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 3,4,5-trimethoxy) enhance electron density and steric bulk, favoring π-π stacking in crystallography , while hydroxy groups enable hydrogen bonding and solvate formation .
  • Aromatic vs. Aliphatic Substituents : Cyclopentyl at position 3 improves solubility but reduces π-stacking interactions compared to aromatic groups .

Key Findings :

  • Microwave irradiation significantly reduces reaction time and improves yield due to uniform heating .
  • Solvent-free methods align with green chemistry principles but may limit substrate compatibility .

SAR Trends :

  • Electron-Donating Groups (e.g., methoxy) : Enhance anticancer activity by stabilizing charge-transfer complexes with biomolecules .
  • Halogen Substituents (e.g., Cl) : Improve pharmacokinetic properties but may increase toxicity .

Crystallographic and Computational Analyses

Crystal structures of rhodanine derivatives reveal insights into molecular packing and stability:

Compound Key Crystallographic Features Software/Tools Used References
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Planar thiazolidinone core; dihedral angle = 12.5° between benzylidene and thiazolidinone SHELXS, ORTEP-3
(5Z)-3-(3-Hydroxyphenyl)-5-(2-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one Intramolecular hydrogen bonding (O–H⋯S); π-π stacking distance = 3.6 Å WinGX, PLATON

Computational Insights :

  • Density Functional Theory (DFT) studies correlate 3,4,5-trimethoxy substituents with low HOMO-LUMO gaps (4.5 eV), indicating high reactivity .

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